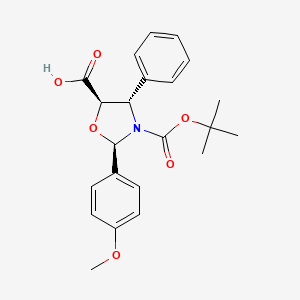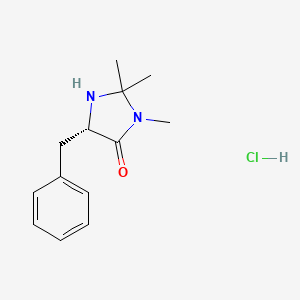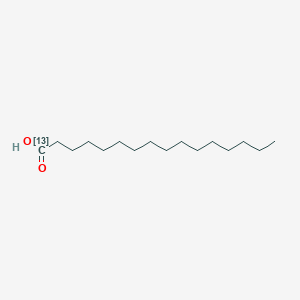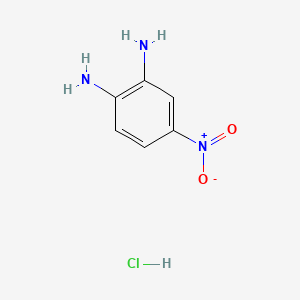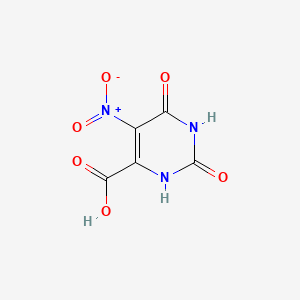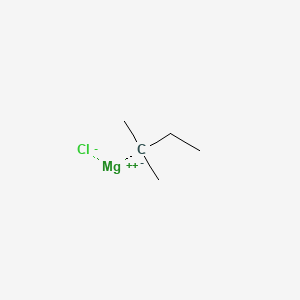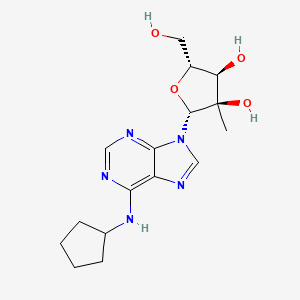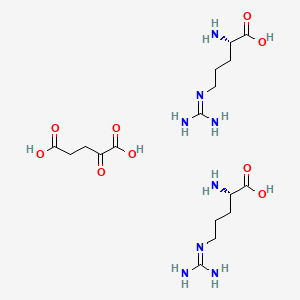![molecular formula C6H11NO2S2 B1588558 N-[Bis(methylthio)methylene]glycine methyl ester CAS No. 58091-08-0](/img/structure/B1588558.png)
N-[Bis(methylthio)methylene]glycine methyl ester
Descripción general
Descripción
N-[Bis(methylthio)methylene]glycine methyl ester is a versatile chemical compound used in scientific research. It finds applications in drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester involves treating glycine with 2 equivalents of trimethylsilyl chloride, followed by the addition of methanol. Upon treatment with base, the salt converts to glycine methyl ester .Molecular Structure Analysis
The molecular formula is (CH3S)2C=NCH2CO2CH3, and its molecular weight is 193.29 g/mol .Chemical Reactions Analysis
N-[Bis(methylthio)methylene]glycine methyl ester has served as a reagent in organic synthesis, a chelating agent, and an enzyme inhibitor .Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Amino Acid Derivatives
N-[Bis(methylthio)methylene]glycine methyl ester is utilized in the field of organic synthesis, particularly for the creation of chain-elongated and α-branched α-amino acid derivatives. This compound can be converted via potassium enolates to form amino acid derivatives, which have applications in the synthesis of specific amino acids with high chemoselectivity (Hoppe & Beckmann, 1979).
2. Electrochemical Fluorination
In electrochemistry, N-[Bis(methylthio)methylene]glycine methyl ester has been used in anodic fluorination processes. This process results in the production of mono and difluoroproducts, demonstrating the compound's utility in electrochemical fluorination of open-chain α-amino acid derivatives (Imai, Inagi, & Fuchigami, 2021).
3. Synthesis of α,β-Didehydroamino Acid Derivatives
This compound has also been used in the stereospecific synthesis of N-[Bis(methylthio)methylene]-α,β-didehydroamino acid methyl esters. These derivatives are prepared with total geometric selectivity and have significance in the synthesis of α-amino acids (Cativiela & Villegas, 1993).
4. Formation of Fullerenes
In the field of nanotechnology and material science, N-[Bis(methylthio)methylene]glycine methyl ester has been involved in reactions with glycine methyl ester to control the formation of pyrrolidino[60]fullerene and aziridino[60]fullerene. This showcases its potential application in the creation of novel nanomaterials (Zhang, Gan, Huang, & Shi, 2004).
5. Inorganic Chemistry Applications
In inorganic chemistry, the compound is used in the preparation of complexes. For instance, its reactions with bis(salicylaldehydato)aquo-oxovanadium(IV) and other complexes have been explored, indicating its utility in forming inorganic complexes (Silva, Wootton, & Gillard, 1970).
Safety And Hazards
Direcciones Futuras
Investigating N-[Bis(methylthio)methylene]glycine methyl ester’s impact on protein function and potential therapeutic applications could be a promising avenue for future research.
Propiedades
IUPAC Name |
methyl 2-[bis(methylsulfanyl)methylideneamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-9-5(8)4-7-6(10-2)11-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPFOKZCXRSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407478 | |
| Record name | N-[Bis(methylthio)methylene]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Bis(methylthio)methylene]glycine methyl ester | |
CAS RN |
58091-08-0 | |
| Record name | N-[Bis(methylthio)methylene]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



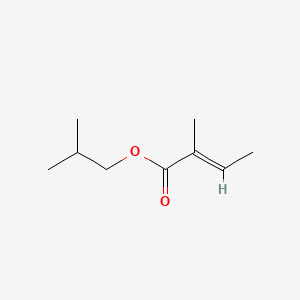

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
